molecular formula C13H25NO B13558539 9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane

9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane

Cat. No.: B13558539
M. Wt: 211.34 g/mol
InChI Key: RQHGXPQAEXMOTG-UHFFFAOYSA-N
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Description

9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and drug-like properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane can be achieved through various methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is considered a more feasible approach for large-scale synthesis due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(Tert-butyl)-1-oxa-4-azaspiro[5.5]undecane lies in its spirocyclic structure, which provides a balance between flexibility and rigidity. This structural feature enhances its potential as a drug-like compound with diverse biological activities .

Properties

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

9-tert-butyl-1-oxa-4-azaspiro[5.5]undecane

InChI

InChI=1S/C13H25NO/c1-12(2,3)11-4-6-13(7-5-11)10-14-8-9-15-13/h11,14H,4-10H2,1-3H3

InChI Key

RQHGXPQAEXMOTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CNCCO2

Origin of Product

United States

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